GSK837149A is a chemical compound recognized for its role as a selective inhibitor of human fatty acid synthase, a critical enzyme involved in the de novo synthesis of fatty acids. This compound was initially identified through high-throughput screening at GlaxoSmithKline and has garnered attention for its potential therapeutic applications, particularly in oncology due to its ability to inhibit tumor cell growth by targeting lipid metabolism pathways. GSK837149A specifically inhibits the β-ketoacyl reductase domain of fatty acid synthase, which is essential for fatty acid biosynthesis .
GSK837149A belongs to a class of compounds known as fatty acid synthase inhibitors. Its chemical structure features a dibenzenesulfonamide moiety, contributing to its biological activity. The compound has been classified under the International Union of Pure and Applied Chemistry system with the CAS number 13616-29-0 . Its mechanism of action involves reversible inhibition, making it a candidate for further development in cancer treatment strategies .
The synthesis of GSK837149A has been described in various studies, highlighting several methods employed to obtain this compound. The synthesis typically involves multi-step organic reactions starting from simpler precursors, utilizing techniques such as:
Specific synthetic routes have been optimized to enhance yield and purity, with modifications made based on structure-activity relationship studies to improve its inhibitory potency against fatty acid synthase .
The molecular structure of GSK837149A can be characterized by its formula C₁₈H₁₈N₂O₃S. The compound features a dibenzenesulfonamide backbone, which is crucial for its binding affinity to the target enzyme.
Key structural data include:
GSK837149A primarily engages in reversible binding interactions with the β-ketoacyl reductase domain of fatty acid synthase. The inhibition mechanism involves competitive binding at the active site, preventing the conversion of acyl intermediates necessary for fatty acid elongation.
Notably, biochemical assays have demonstrated that GSK837149A can effectively reduce palmitate synthesis in HepG2 cells when tested with radiolabeled acetate substrates . This highlights its potential utility in studying lipid metabolism and cancer cell biology.
The mechanism by which GSK837149A exerts its inhibitory effects on fatty acid synthase involves:
Quantitative data indicate that GSK837149A has an IC₅₀ value of approximately 15.8 nM, demonstrating its potent inhibitory capacity against fatty acid synthase .
GSK837149A exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable formulations for biological assays and potential therapeutic applications .
GSK837149A has significant potential applications in scientific research and drug development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3